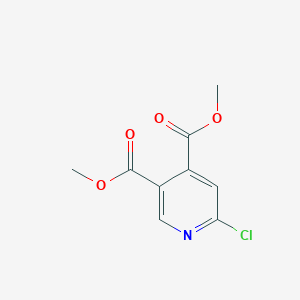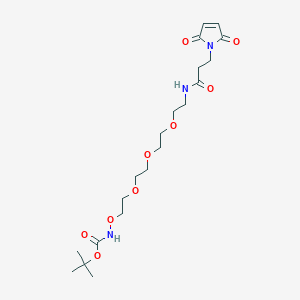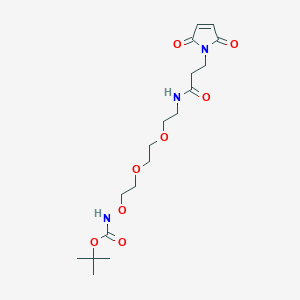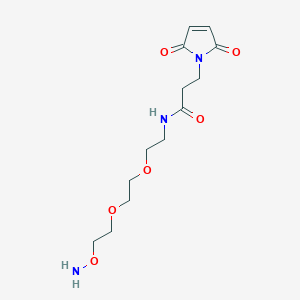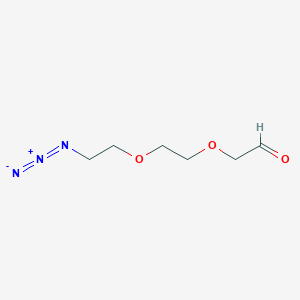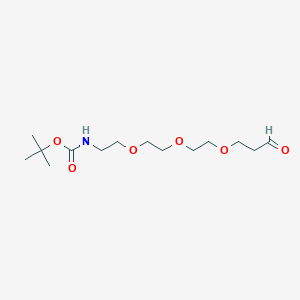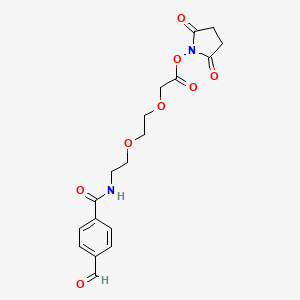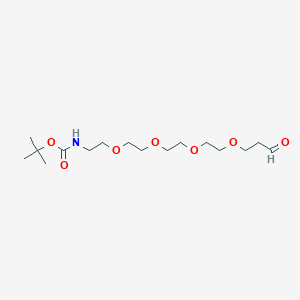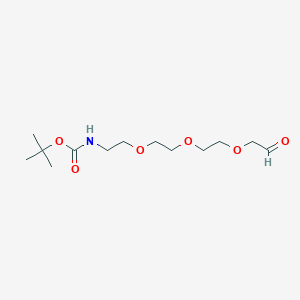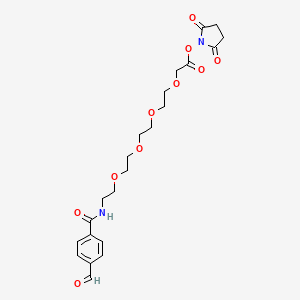
Ald-benzoylamide-PEG4-CH2 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-benzoylamide-PEG4-CH2 NHS ester is a chemical compound commonly used in pharmaceutical research and development for its ability to modify proteins and other biomolecules. It belongs to the class of NHS esters, which are reactive intermediates used to covalently link amine-containing biomolecules with other functional groups. The compound features a polyethylene glycol (PEG) linker, which enhances its solubility in aqueous environments and reduces potential immunogenicity. The benzoylamide group offers a stable and easily cleavable linkage for the covalent attachment of the NHS ester to biomolecules .
Preparation Methods
The synthesis of Ald-benzoylamide-PEG4-CH2 NHS ester typically involves the following steps:
Activation: The conversion of the PEGylated benzoylamide to an NHS ester.
The reaction conditions often include the use of organic solvents and catalysts to facilitate the PEGylation and activation processes. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Ald-benzoylamide-PEG4-CH2 NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Hydrolysis: The NHS ester can hydrolyze in aqueous environments, leading to the formation of the corresponding carboxylic acid.
Conjugation Reactions: The compound can be used to conjugate various functional groups, such as fluorescent dyes, biotin, and other PEG derivatives.
Common reagents used in these reactions include primary amines, water, and various catalysts. The major products formed from these reactions are amide-linked biomolecules and hydrolyzed carboxylic acids .
Scientific Research Applications
Ald-benzoylamide-PEG4-CH2 NHS ester has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to improve their stability, solubility, and pharmacokinetic properties.
Medicine: Utilized in drug delivery systems to facilitate specific targeting and delivery of therapeutic agents.
Industry: Applied in the development of advanced materials and bioconjugates for various industrial applications
Mechanism of Action
The mechanism of action of Ald-benzoylamide-PEG4-CH2 NHS ester involves the formation of stable amide bonds with primary amines on biomolecules. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the PEGylated benzoylamide to the biomolecule. This modification enhances the solubility, stability, and pharmacokinetic properties of the biomolecule, facilitating its use in various applications .
Comparison with Similar Compounds
Ald-benzoylamide-PEG4-CH2 NHS ester can be compared with other similar compounds, such as:
- Ald-benzoylamide-PEG2-CH2 NHS ester
- Ald-benzoylamide-PEG3-CH2 NHS ester
- Ald-benzyl-PEG-CH2 tBu-ester
These compounds share similar structures but differ in the length of the PEG linker or the functional groups attached. The unique structure of this compound, with its specific PEG linker length and benzoylamide group, provides distinct advantages in terms of solubility, stability, and ease of conjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O10/c25-15-17-1-3-18(4-2-17)22(29)23-7-8-30-9-10-31-11-12-32-13-14-33-16-21(28)34-24-19(26)5-6-20(24)27/h1-4,15H,5-14,16H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPSJOUDRRXEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8115737.png)
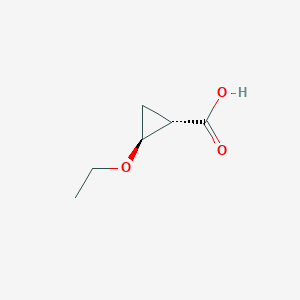
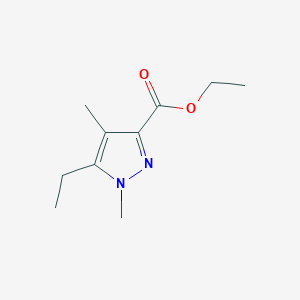
![2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)
